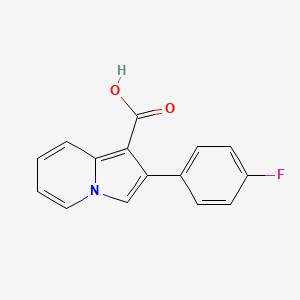

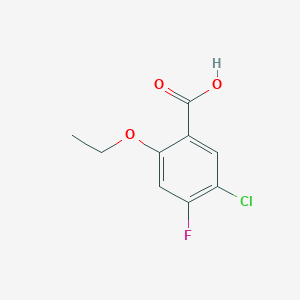

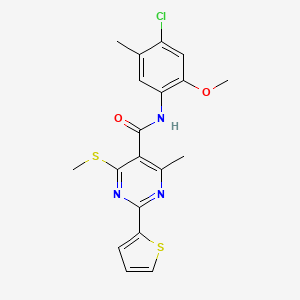

![molecular formula C12H14N2OS B2645644 1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol CAS No. 321526-26-5](/img/structure/B2645644.png)

1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles are a class of organic compounds with a five-membered aromatic ring. These compounds have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . Several drugs currently on the market have this heterocycle as the key structural motif, and some have been approved for the treatment of different types of cancer .

Synthesis Analysis

Pyrazole derivatives can be synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds can be characterized by physicochemical properties and spectral means (IR and NMR) .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reaction takes place .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific derivative. These properties can be characterized using a variety of techniques, including elemental microanalysis, FTIR, and 1H NMR .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthesis

Sulfuric acid derivatives, including those related to the 1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol structure, have been utilized as recyclable catalysts for the synthesis of bis(pyrazolone) derivatives. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester served as a recyclable catalyst for condensation reactions, offering a sustainable approach to synthesizing complex molecules with high yields and without losing catalytic activity across multiple runs (Tayebi et al., 2011).

Green Chemistry and Environmental Sustainability

The one-pot multicomponent synthesis of bis(pyrazolone) derivatives, employing environmentally friendly catalysts such as cellulose sulfuric acid, highlights the shift towards green chemistry. This approach minimizes operational hazards, cost, and environmental pollution while offering high yields and short reaction times (Mosaddegh et al., 2010).

Computational and Pharmacological Evaluation

A computational and pharmacological study evaluated the potential of pyrazole and oxadiazole derivatives for their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the versatility of pyrazole derivatives in drug discovery, highlighting compounds with moderate inhibitory effects across a range of assays (Faheem, 2018).

Synthesis and Bioactivities

New series of 1H-pyrazole derivatives containing an aryl sulfonate moiety were synthesized and evaluated for their anti-inflammatory activity and microbial activity, showcasing the chemical diversity and biological relevance of pyrazole derivatives (Kendre et al., 2013).

Novel Analgesic and Anti-inflammatory Agents

The synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters and their evaluation for analgesic and anti-inflammatory activity highlight the therapeutic potential of pyrazole derivatives. Compounds exhibited significant activities with mild ulcerogenic potential compared to indomethacin, suggesting their potential as novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the diverse biological activities associated with pyrazole derivatives, these compounds are of significant interest for future research. In particular, further investigation into the cytotoxic properties of these compounds could lead to the development of new treatments for various types of cancer .

Eigenschaften

IUPAC Name |

2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-9-3-5-11(6-4-9)16-8-10-7-12(15)14(2)13-10/h3-7,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPAKQIHOCWLBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=CC(=O)N(N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

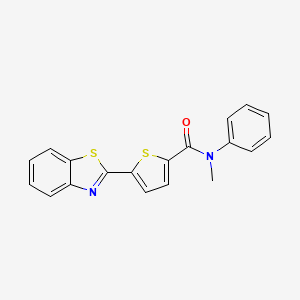

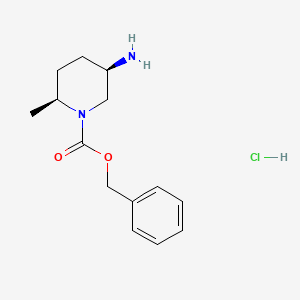

![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)

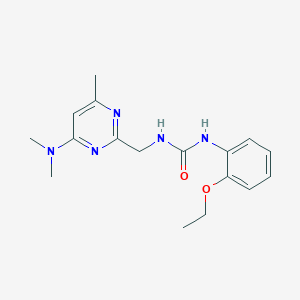

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide](/img/structure/B2645579.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2645582.png)